1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone is a unique chemical entity featuring a fused heterocyclic core with phenoxy and ethanone functionalities. Its structure makes it valuable in various fields, including synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step process starting from pyrazolo[1,5-a]pyrazine. The key steps involve the cyclization of suitable intermediates followed by functionalization to introduce the phenoxy and ethanone moieties. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts.
Industrial Production Methods: : For large-scale production, efficient routes utilizing readily available starting materials and catalytic processes are favored. Methods like catalytic hydrogenation and selective functional group transformations are employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation, especially at the phenoxy moiety, forming corresponding ketones and acids.
Reduction: : Reduction reactions can target the ethanone group, converting it into an alcohol.
Substitution: : Both the heterocyclic core and phenoxy group can participate in nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are effective reductants.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can displace groups on the phenoxy ring.
Major Products: : These reactions typically yield oxidized derivatives, reduced alcohols, and substituted variants with diverse functional groups.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of complex organic molecules, especially in the development of new heterocyclic compounds with potential bioactivity.
Biology: : Serves as a probe to study enzyme interactions and metabolic pathways involving heterocyclic and aromatic systems.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure may provide lead compounds for drug discovery.
Industry: : Applied in the synthesis of advanced materials, dyes, and polymers due to its stable heterocyclic framework.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules like enzymes and receptors. The phenoxy and ethanone groups facilitate binding to active sites, while the pyrazolo[1,5-a]pyrazine core ensures specificity and potency. Key molecular targets include enzymes involved in oxidative stress and metabolic regulation, as well as receptors related to inflammatory pathways.
Comparison with Similar Compounds
Compared to other fused heterocycles, such as imidazo[1,5-a]pyrazines and pyrido[2,3-d]pyrimidines, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone exhibits a distinctive reactivity and binding profile due to its unique combination of functional groups. This makes it a valuable scaffold for designing novel biologically active molecules.
List of Similar Compounds
Imidazo[1,5-a]pyrazines
Pyrido[2,3-d]pyrimidines
Pyrazolo[1,5-a]pyrimidines
Benzimidazoles
There you have it, a comprehensive deep-dive into this compound! What fascinates you about this compound?
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)14-3-5-16(6-4-14)22-12-17(21)19-9-10-20-15(11-19)7-8-18-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHFGWSLMJTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.